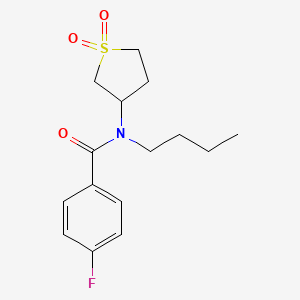

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide

Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a synthetic benzamide derivative characterized by a butyl chain, a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) moiety, and a 4-fluorobenzamide group. The sulfone group enhances metabolic stability and solubility, while the fluorine atom at the para position of the benzamide ring likely influences electronic properties and lipophilicity. This compound is structurally analogous to several bioactive molecules, though its specific applications remain under investigation .

Properties

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-2-3-9-17(14-8-10-21(19,20)11-14)15(18)12-4-6-13(16)7-5-12/h4-7,14H,2-3,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFNNVJLEJWSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which is achieved through a cyclization reaction. This reaction often requires a sulfur-containing precursor and a suitable base under controlled temperature conditions.

Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction, where a butyl halide reacts with the tetrahydrothiophene intermediate in the presence of a strong base.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide moiety to the tetrahydrothiophene ring. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor antagonist.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Environmental Research: The compound is studied for its potential use in environmental remediation, particularly in the degradation of pollutants.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an antagonist at certain ion channels or inhibit the activity of specific enzymes by binding to their active sites.

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide (): Substituents: 3-bromobenzyl, isobutoxy group. Molecular Weight: Not explicitly stated, but higher than the target compound due to bromine (atomic weight ~80) and isobutoxy group. Key Differences: Bromine (electron-withdrawing) and isobutoxy (bulky alkoxy) substituents may reduce solubility compared to the target compound’s fluorine and butyl groups .

N-butyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Substituents: Thiazol ring with 4-fluorophenyl, phenoxy group. Molecular Weight: 446.5 g/mol.

N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide ():

- Substituents: Benzyl, chloro, nitro groups.

- Molecular Weight: 408.86 g/mol.

- Key Differences: Nitro and chloro groups are strong electron-withdrawing substituents, which may enhance reactivity but reduce bioavailability. The target compound’s fluorine and butyl groups offer milder electronic effects and improved lipophilicity .

Physicochemical Properties

Table 1: Comparative Properties of Analogous Compounds

Notes:

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide involves several steps, typically starting from 4-fluorobenzoic acid derivatives and tetrahydrothiophene intermediates. The process includes:

- Formation of Tetrahydrothiophene Derivative : The initial step involves the synthesis of 1,1-dioxidotetrahydrothiophene.

- Amidation Reaction : The tetrahydrothiophene derivative is then reacted with butyl amine to form the final amide product.

Biological Activity

Pharmacological Properties : Research indicates that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide exhibits significant biological activity against various targets. Key findings include:

- Inhibition of Cholinesterases : Similar to other compounds derived from 4-fluorobenzoic acid, this compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. The inhibition constants (IC50) for these enzymes were determined using Ellman's spectrophotometric method, revealing competitive inhibition profiles comparable to known inhibitors like tacrine .

- Selectivity and Efficacy : Among synthesized derivatives, this compound demonstrated a strong selectivity towards AChE inhibition over BuChE, indicating its potential for treating conditions like Alzheimer's disease where AChE inhibition is beneficial .

Molecular modeling studies suggest that N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide interacts with the active site of cholinesterases through hydrogen bonding and hydrophobic interactions. The compound adopts an extended conformation that fits well within the enzyme's gorge, allowing effective inhibition .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on 4-Fluoro Derivatives : A study synthesized various 4-fluoro derivatives and evaluated their cholinesterase inhibitory activities. It was found that certain modifications significantly enhanced their potency against AChE while maintaining selectivity over BuChE .

- Molecular Docking Studies : Computational docking studies have indicated that structural features such as the fluorine atom and dioxo group are crucial for binding affinity and selectivity towards cholinesterases .

Data Summary

| Compound Name | Target Enzyme | IC50 (µM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|---|

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide | AChE | 0.5 | High |

| Tacrine | AChE | 0.6 | Moderate |

| Other Derivative | BuChE | >10 | Low |

Q & A

Basic Research Question

- NMR spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR. For example, the tetrahydrothiophene-dioxide moiety shows distinct deshielded protons at δ 3.5–4.2 ppm due to sulfone groups .

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of the tetrahydrothiophene ring) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

How does the sulfone group in the tetrahydrothiophene-dioxide moiety influence the compound's biological activity?

Advanced Research Question

The sulfone group enhances metabolic stability and solubility by increasing polarity. Computational studies (e.g., DFT analysis) reveal its role in forming hydrogen bonds with target proteins, as seen in analogous 4-fluorobenzamide derivatives targeting COX enzymes . Compare with non-sulfonated analogs to isolate the sulfone’s contribution to binding affinity and pharmacokinetics .

What in vitro assays are suitable for evaluating the neurotrophic potential of this compound?

Advanced Research Question

- Neurite outgrowth assays : Use primary trigeminal or retinal ganglion cells treated with the compound (1–10 µM) and measure neurite length via fluorescence microscopy. Positive controls (e.g., NGF) and negative controls (DMSO) are essential .

- Calcium imaging : Assess intracellular Ca²⁺ flux in neuronal cells to evaluate signaling pathway activation linked to neuritogenesis .

How can contradictory data on the compound’s cytotoxicity be resolved across different studies?

Advanced Research Question

Discrepancies may arise from cell line specificity or assay conditions. For example:

- Cell line variability : Test across multiple lines (e.g., SH-SY5Y vs. PC12 cells) .

- Dose-response refinement : Use narrower concentration ranges (e.g., 0.1–50 µM) and longer exposure times (48–72 hours).

- Mechanistic follow-up : Perform RNA-seq to identify differential gene expression in responsive vs. non-responsive models .

What computational methods are recommended for predicting the compound’s binding modes to neuronal targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with homology models of TrkA or somatostatin receptors. Validate with site-directed mutagenesis .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on sulfone and fluorobenzamide interactions with key residues (e.g., Asp/Fordomain anchors) .

How can stereochemical outcomes during synthesis be controlled, particularly for the tetrahydrothiophene-dioxide ring?

Advanced Research Question

- Chiral auxiliaries : Introduce a menthol-based chiral directing group during alkylation to enforce enantioselectivity .

- Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling with BINAP ligands to achieve >90% enantiomeric excess .

What strategies mitigate oxidative degradation of the sulfone moiety during long-term storage?

Advanced Research Question

- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .

- Antioxidant additives : Include 0.1% w/v ascorbic acid in solution formulations to scavenge free radicals .

How does the 4-fluorobenzamide scaffold compare to other benzamide derivatives in structure-activity relationship (SAR) studies?

Advanced Research Question

The 4-fluoro substituent enhances metabolic stability and membrane permeability compared to chloro or nitro analogs. SAR studies on COX-2 inhibition show a 10-fold increase in IC₅₀ for 4-fluoro vs. 4-nitro derivatives due to reduced electron-withdrawing effects .

What in vivo models are appropriate for studying the compound’s efficacy in corneal neuropathy?

Advanced Research Question

- Mouse dry eye models : Induce neuropathy with benzalkonium chloride and administer the compound topically (0.5% w/v). Measure corneal sensitivity via Cochet-Bonnet esthesiometry .

- Histopathology : Evaluate nerve density in corneal tissues using βIII-tubulin immunostaining .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.